1,3-Dibromo-2-nonanone 1,3-Dibromo-2-nonanone
Brand Name: Vulcanchem
CAS No.: 1982-80-5
VCID: VC0155528
InChI: InChI=1S/C9H16Br2O/c1-2-3-4-5-6-8(11)9(12)7-10/h8H,2-7H2,1H3
SMILES: CCCCCCC(C(=O)CBr)Br
Molecular Formula: C9H16Br2O
Molecular Weight: 300.034

1,3-Dibromo-2-nonanone

CAS No.: 1982-80-5

Cat. No.: VC0155528

Molecular Formula: C9H16Br2O

Molecular Weight: 300.034

* For research use only. Not for human or veterinary use.

1,3-Dibromo-2-nonanone - 1982-80-5

Specification

CAS No. 1982-80-5
Molecular Formula C9H16Br2O
Molecular Weight 300.034
IUPAC Name 1,3-dibromononan-2-one
Standard InChI InChI=1S/C9H16Br2O/c1-2-3-4-5-6-8(11)9(12)7-10/h8H,2-7H2,1H3
Standard InChI Key DWSPGHFKCYZSET-UHFFFAOYSA-N
SMILES CCCCCCC(C(=O)CBr)Br

Introduction

Chemical Identity and Structure

1,3-Dibromo-2-nonanone is characterized by its molecular structure containing a nonanone backbone with two bromine substituents. The compound belongs to the broader family of 1,3-dibromo-2-alkanones, which have been studied for their synthetic utility in organic chemistry. The bromination pattern, with bromine atoms at positions 1 and 3, creates a reactive intermediate that can undergo various transformations.

Basic Structural Information

The chemical formula of 1,3-Dibromo-2-nonanone is C₉H₁₆Br₂O. Its structure can be represented as CH₃(CH₂)₅CH(Br)C(O)CH₂Br, featuring a nine-carbon chain with the characteristic 1,3-dibromination pattern around the ketone functional group. This structure gives the compound its particular reactivity profile, making it useful as a synthetic intermediate in various chemical transformations.

Related Compounds

The family of 1,3-dibromo-2-alkanones includes numerous compounds with varying chain lengths. A close structural analog is 1,3-Dibromo-2-pentanone, which has been more extensively characterized . Another related compound is 1,3-Dibromo-1,1-difluoro-2-propanone, which has been specifically utilized as a synthon for introducing bromodifluoromethyl groups into heterocyclic compounds such as thiazoles . The structural similarities between these compounds suggest comparable chemical behaviors while acknowledging the influence of the different alkyl chain lengths on physical properties.

Physical and Chemical Properties

Based on structural analogy with related compounds and general principles of organic chemistry, several physical and chemical properties of 1,3-Dibromo-2-nonanone can be predicted with reasonable confidence.

Physical Properties

Drawing from data available for the related compound 1,3-Dibromo-2-pentanone, we can estimate several key physical properties of 1,3-Dibromo-2-nonanone. The compound would likely exist as a colorless to pale yellow liquid or low-melting solid at room temperature. Its longer carbon chain compared to the pentanone derivative would confer greater lipophilicity and likely result in a higher LogP value than the 2.12 reported for 1,3-Dibromo-2-pentanone .

The theoretical properties of 1,3-Dibromo-2-nonanone are summarized in the following table:

PropertyValueBasis
Molecular FormulaC₉H₁₆Br₂OStructural composition
Molecular WeightApproximately 300 g/molCalculated from atomic weights
Physical StateLikely liquid or low-melting solidBased on related compounds
LogP> 2.12Extrapolated from 1,3-Dibromo-2-pentanone data
SolubilityLikely soluble in organic solvents; poorly soluble in waterBased on structure and polarity

Chemical Reactivity

The chemical reactivity of 1,3-Dibromo-2-nonanone is primarily determined by the presence of the two bromine atoms and the ketone functional group. The compound is expected to exhibit several characteristic reaction patterns:

  • Nucleophilic substitution reactions at the brominated carbon positions

  • Base-induced elimination reactions leading to unsaturated derivatives

  • Carbonyl-centered reactions typical of ketones (reduction, nucleophilic addition)

  • Rearrangement reactions under alkaline conditions, potentially forming unsaturated acids

The reactivity at the α-position (carbon-1) would likely be enhanced due to the activating effect of the adjacent carbonyl group, making it more susceptible to nucleophilic substitution compared to the γ-position (carbon-3).

Synthesis and Preparation

The synthesis of 1,3-Dibromo-2-nonanone follows established methods for preparing similar 1,3-dibromo-2-alkanones, with the most direct approach involving bromination of the corresponding 2-alkanone.

Synthetic Routes

According to the available literature, the most convenient preparation method involves the bromination of 2-nonanone. This synthetic approach typically yields 1,3-dibromo-2-nonanone as the main product, alongside other brominated isomers . The general synthetic pathway as described in the patent literature consists of a two-step process, beginning with the bromination of 2-nonanone (CH₃(CH₂)₆C(O)CH₃) to produce the desired 1,3-dibromo derivative .

The bromination reaction proceeds via enol formation and subsequent bromination, with the first bromine typically being introduced at the more acidic α-position (carbon-1), followed by bromination at the γ-position (carbon-3). This selectivity pattern is observed due to the activating effect of the carbonyl group and the influence of the first bromine atom on the electronic distribution within the molecule.

Purification Techniques

Purification of crude 1,3-Dibromo-2-nonanone presents challenges due to the potential formation of various brominated isomers during the synthesis. According to the patent literature, techniques such as wiped-film evaporation have proven effective for purifying similar 1,3-dibromo-2-alkanones and their derivatives . This specialized distillation technique allows for the separation of the desired product from other brominated byproducts and unreacted starting materials.

The purification process is particularly important for applications requiring high-purity material, such as in the synthesis of pharmaceutical intermediates or specialty chemicals. The effectiveness of wiped-film evaporation for purifying crude preparations of cis-2-alkenoic acids derived from 1,3-dibromo-2-alkanones suggests its potential utility in the purification of 1,3-Dibromo-2-nonanone itself .

Applications and Utilization

The applications of 1,3-Dibromo-2-nonanone can be inferred from the known uses of similar dibrominated ketones and from the general utility of such compounds in organic synthesis.

Synthetic Intermediate

1,3-Dibromo-2-nonanone serves as a valuable synthetic intermediate, particularly in the preparation of unsaturated compounds. One of the most notable applications, as evidenced in the patent literature, is its use in the synthesis of cis-2-alkenoic acids . This transformation involves a rearrangement reaction under alkaline conditions, using alkali carbonates or alkali bicarbonates as bases.

The two-step process of brominating 2-nonanone to form 1,3-Dibromo-2-nonanone, followed by rearrangement to yield the corresponding unsaturated acid, represents a synthetic strategy first described by Rappe et al. and subsequently developed in various applications . This approach provides access to structurally defined unsaturated acids with potential applications in various fields.

Building Block in Organic Synthesis

Beyond its use in the preparation of unsaturated acids, 1,3-Dibromo-2-nonanone could serve as a building block for introducing the nonanone backbone into more complex molecules. The selective reactivity of the bromine atoms at positions 1 and 3 offers opportunities for diverse functionalization reactions.

Drawing parallels with other dibrominated ketones, 1,3-Dibromo-2-nonanone could potentially be utilized in the synthesis of heterocyclic compounds. For instance, 1,3-Dibromo-1,1-difluoro-2-propanone has been employed in reactions with aromatic amines and sodium thiocyanate to produce thiazoles, which are valuable candidates in drug discovery programs . By extension, 1,3-Dibromo-2-nonanone might serve similar functions in the synthesis of heterocycles bearing a nonyl chain.

Research Developments and Future Directions

Current Research

Recent research related to 1,3-dibromo-2-alkanones has focused on optimizing synthetic methodologies and exploring new applications. The patent literature indicates ongoing interest in the preparation and purification of cis-2-alkenoic acids derived from 1,3-dibromo-2-alkanones, suggesting continued relevance of these compounds as synthetic intermediates .

Research on similar compounds, such as 1,3-Dibromo-1,1-difluoro-2-propanone, has demonstrated their utility in drug discovery programs, particularly in the synthesis of thiazoles and related heterocycles . This suggests potential applications for 1,3-Dibromo-2-nonanone in medicinal chemistry, especially for introducing the nonyl chain into heterocyclic frameworks.

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